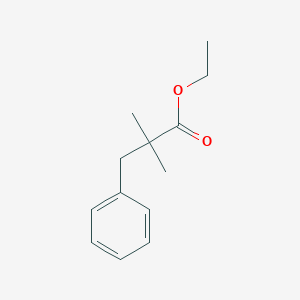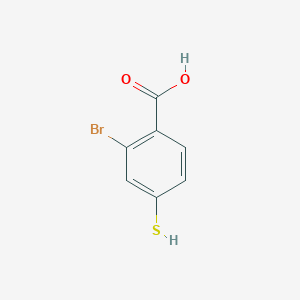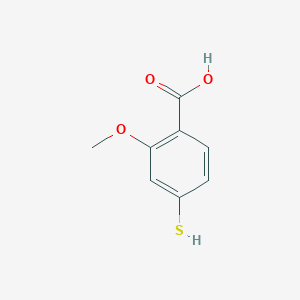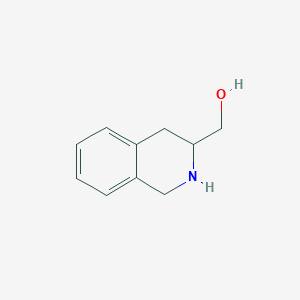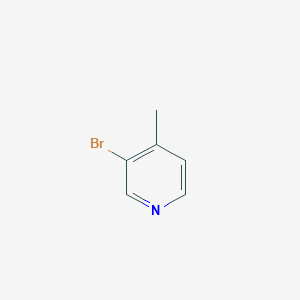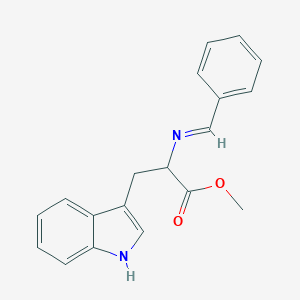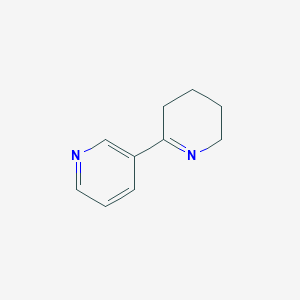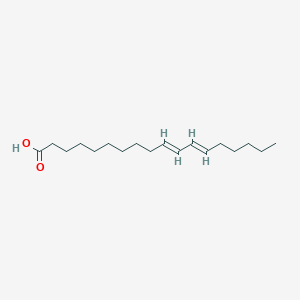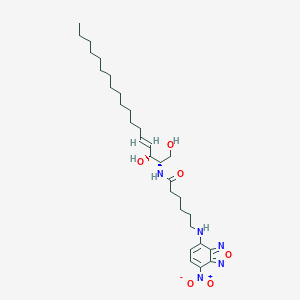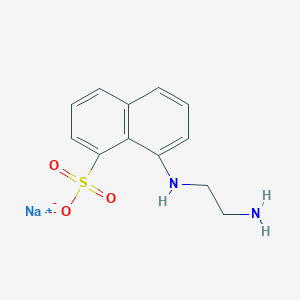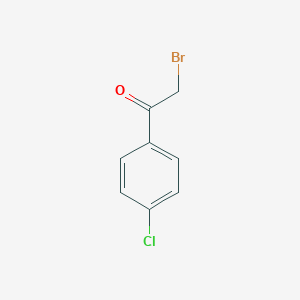
2-ブロモ-4'-クロロアセトフェノン
概要
説明
4-クロロ-2'-ブロモアセトフェノンは、分子式C8H6BrClOを持つ有機化合物です。白色から淡黄色の結晶性粉末です。 この化合物は主に有機合成の中間体として、特にさまざまな医薬品や他の化学物質の製造に使用されます .
2. 製法
合成経路と反応条件: 4-クロロ-2'-ブロモアセトフェノンは、4-クロロアセトフェノンの臭素化によって合成できます。反応は通常、ピリジン臭化水素酸ペルブロマイドなどの臭素化剤を使用します。反応は、酢酸を溶媒として約90℃で行われます。 基質(4-クロロアセトフェノン)と臭素化剤のモル比は一般的に1.0:1.1です .
工業生産方法: 工業的には、4-クロロ-2'-ブロモアセトフェノンの合成は同様の臭素化プロセスによって実現できますが、より大規模に行われます。反応条件は、製品の高収率と純度を確保するように最適化されています。 プロセスには、反応温度、時間、試薬の濃度を慎重に制御して、所望の結果を得ることが含まれます .
科学的研究の応用
4-Chloro-2’-bromoacetophenone has several applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
4-クロロ-2'-ブロモアセトフェノンの作用機序には、求核置換反応を起こす能力が含まれます。化合物中の臭素原子は非常に反応性が高く、さまざまな求核剤によって置換され、異なる誘導体の生成につながります。 これらの誘導体は、酵素や受容体などの特定の分子標的に作用し、それによって生物学的効果を発揮します .
類似の化合物:
4-クロロアセトフェノン: 構造は似ていますが、臭素原子は存在しません。
2-ブロモアセトフェノン: 構造は似ていますが、塩素原子は存在しません。
4-ブロモアセトフェノン: 構造は似ていますが、塩素原子は存在しません。
比較: 4-クロロ-2'-ブロモアセトフェノンは、その構造中に塩素原子と臭素原子の両方が存在するためにユニークです。この二重ハロゲン化は反応性を高め、有機合成における汎用性の高い中間体になります。 ハロゲンの両方が存在することで、モノハロゲン化された対応物と比較して、より幅広い化学修飾が可能になります .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2’-bromoacetophenone can be synthesized through the bromination of 4-chloroacetophenone. The reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide. The reaction is carried out at a temperature of around 90°C, using acetic acid as the solvent. The molar ratio of the substrate (4-chloroacetophenone) to the brominating agent is generally 1.0:1.1 .
Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-2’-bromoacetophenone can be achieved through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of reaction temperature, time, and the concentration of reagents to achieve the desired outcome .
化学反応の分析
反応の種類: 4-クロロ-2'-ブロモアセトフェノンは、次のようなさまざまな化学反応を起こします。
置換反応: 化合物中の臭素原子は他の求核剤によって置換され、さまざまな誘導体の生成につながります。
還元反応: 化合物中のカルボニル基は、アルコールを生成するように還元できます。
酸化反応: 化合物は、カルボン酸を生成するように酸化することができます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミン、チオール、アルコールなどの求核剤が含まれます。反応は通常、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性溶媒中で行われます。
還元反応: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
酸化反応: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤が使用されます。
生成される主な生成物:
置換反応: さまざまな置換アセトフェノン誘導体。
還元反応: 対応するアルコール。
酸化反応: 対応するカルボン酸
4. 科学研究への応用
4-クロロ-2'-ブロモアセトフェノンは、次のような科学研究でいくつかの応用があります。
化学: それは、複素環化合物や医薬品を含むさまざまな有機化合物の合成における中間体として使用されます.
生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用の研究に使用されます。
医学: それは、潜在的な治療用途を持つ薬物の合成における前駆体として役立ちます。
類似化合物との比較
4-Chloroacetophenone: Similar in structure but lacks the bromine atom.
2-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
4-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
Comparison: 4-Chloro-2’-bromoacetophenone is unique due to the presence of both chlorine and bromine atoms in its structure. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of both halogens allows for a wider range of chemical modifications compared to its mono-halogenated counterparts .
特性
IUPAC Name |
2-bromo-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYZKKEOIAALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060209 | |
| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-38-9 | |
| Record name | 2′-Bromo-4-chloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorophenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4'-chloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl p-chlorophenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R0V40DI4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
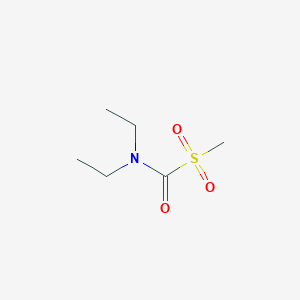
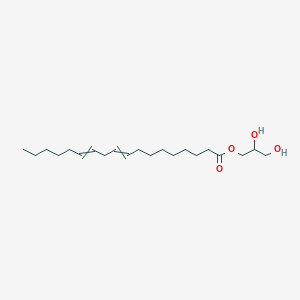
![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)
